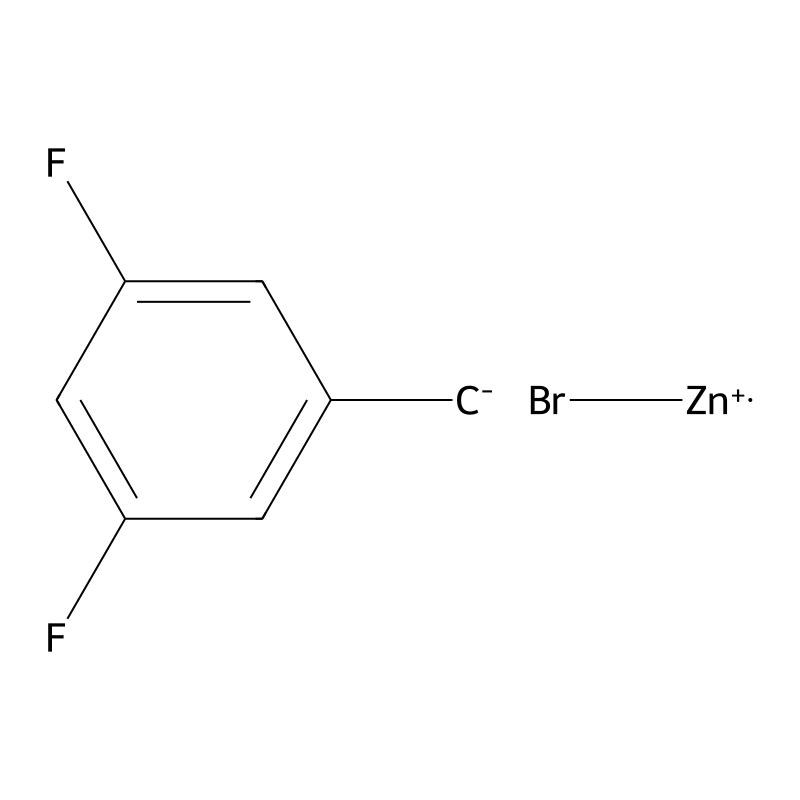

3,5-Difluorobenzylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,5-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula CHBrFZn and a molecular weight of approximately 272.4 g/mol. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzyl ring, enhancing its reactivity and solubility in organic solvents. It is typically available as a solution in tetrahydrofuran, with a concentration of 0.5 M . The compound plays a significant role in organometallic chemistry, particularly in cross-coupling reactions.

- Flammability: Organozinc compounds can ignite spontaneously upon contact with air or moisture. 3,5-Difluorobenzylzinc bromide should be handled under inert atmosphere and with appropriate precautions [].

- Toxicity: Data on specific toxicity is limited. However, zinc compounds can be mildly toxic upon ingestion or inhalation. It's advisable to handle this compound with gloves and proper ventilation [].

- Reactivity: The compound reacts readily with water and moisture, releasing flammable hydrogen gas and potentially toxic byproducts like zinc oxide [].

3,5-Difluorobenzylzinc bromide is primarily utilized in nucleophilic substitution reactions and cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, it acts as a nucleophile, reacting with electrophiles to form carbon-carbon bonds. The presence of fluorine substituents can influence the electronic properties of the compound, making it more reactive towards electrophiles compared to non-fluorinated analogs .

The synthesis of 3,5-difluorobenzylzinc bromide typically involves the reaction of 3,5-difluorobenzyl bromide with zinc metal in an appropriate solvent such as tetrahydrofuran or diethyl ether. The general reaction can be represented as follows:

This method allows for the formation of the organozinc compound while maintaining high purity levels .

3,5-Difluorobenzylzinc bromide is primarily used in organic synthesis for:

- Cross-coupling reactions: It is particularly useful in forming biaryl compounds.

- Synthesis of pharmaceuticals: The compound serves as a building block for various drug candidates due to its reactivity.

- Material science: It can be used in developing new materials with specific electronic or optical properties .

Similar Compounds: Comparison

Several compounds share structural similarities with 3,5-difluorobenzylzinc bromide. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Fluorobenzylzinc bromide | CHBrF | Contains one fluorine atom; less reactive than 3,5-difluorobenzylzinc bromide. |

| 4-Fluorobenzylzinc bromide | CHBrF | Contains one fluorine atom; different position affects reactivity. |

| Benzylzinc bromide | CHBr | No fluorine; significantly less reactive due to lack of electron-withdrawing groups. |

| 3,4-Difluorobenzylzinc bromide | CHBrF | Two fluorines but at different positions; affects sterics and electronics differently. |

The unique positioning of the fluorine atoms in 3,5-difluorobenzylzinc bromide contributes to its distinct reactivity profile compared to these similar compounds .

Traditional Organozinc Preparation Techniques

The synthesis of 3,5-difluorobenzylzinc bromide builds upon foundational organozinc chemistry, where direct oxidative addition of organohalides to zinc metal remains a cornerstone method. Early work by Frankland demonstrated that zinc reacts with alkyl halides to form diorganozinc compounds, but benzylic systems require modified approaches to suppress undesired dimerization. For example, the fragmentation of sterically hindered homobenzylic zinc alcoholates offers a pathway to isolate benzylic zinc reagents without Wurtz coupling byproducts. In this method, homobenzylic alcohols derived from phenylacetyl chloride undergo deprotonation and fragmentation in the presence of zinc chloride, yielding 3,5-difluorobenzylzinc bromide alongside inert ketones.

Another traditional approach involves the transmetallation of Grignard reagents with zinc salts. Zinc pivalate (Zn(OPiv)₂), prepared by refluxing zinc oxide with pivalic acid in toluene, reacts with aryl magnesium intermediates to form stable organozinc pivalates. These intermediates can subsequently undergo halogen exchange with bromine sources to yield the target bromide. This two-step method avoids pyrophoric hazards associated with isolated organozinc compounds by maintaining the reagent in a stabilized solid state until final use.

Flow Chemistry Approaches for In Situ Generation

While flow chemistry techniques for 3,5-difluorobenzylzinc bromide are less documented in the literature, emerging strategies leverage continuous-flow systems to enhance reaction control. Microfluidic setups enable precise mixing of 3,5-difluorobenzyl bromide with activated zinc dust under inert conditions, minimizing exposure to air and moisture. These systems may integrate real-time monitoring via fluorescence lifetime imaging microscopy (FLIM), as demonstrated in studies of oxidative addition intermediates on zinc surfaces. By adjusting flow rates and residence times, such systems could optimize the balance between reagent formation and decomposition, though further validation is needed for benzylic zinc halides specifically.

Solvent Systems and Atmosphere Control Strategies

The choice of solvent profoundly impacts the stability and reactivity of 3,5-difluorobenzylzinc bromide. Tetrahydrofuran (THF) and toluene dominate as solvents due to their ability to solubilize organozinc intermediates while maintaining inert atmospheres. In the preparation of zinc pivalate, toluene facilitates azeotropic removal of water via Dean-Stark distillation, ensuring anhydrous conditions critical for high yields. Post-reaction, THF’s coordinating properties stabilize the organozinc product, though its volatility necessitates rigorous temperature control during solvent removal.

Table 1: Solvent Properties in Organozinc Synthesis

| Solvent | Dielectric Constant | Boiling Point (°C) | Role in Synthesis |

|---|---|---|---|

| Toluene | 2.4 | 110 | Azeotropic drying, non-polar |

| THF | 7.5 | 66 | Stabilization of intermediates |

| Diethyl Ether | 4.3 | 34 | Limited use due to volatility |

Atmosphere control extends beyond solvent selection. Schlenk lines and gloveboxes are indispensable for handling zinc reagents, as trace oxygen or moisture induces hydrolysis or oxidation. In large-scale syntheses, argon-sparged reactors with pressure-relief valves maintain inert environments during exothermic reactions, such as the addition of Grignard reagents to zinc pivalate.

Zinc Activation Protocols for Enhanced Reactivity

Zinc activation is pivotal for efficient oxidative addition. Commercial zinc powder often requires pretreatment to remove oxide layers and enhance surface reactivity. Chemical activation with trimethylsilyl chloride (TMSCl), dibromoethane, or hydrochloric acid generates fresh zinc surfaces, but these methods produce distinct microenvironments that influence reaction pathways. For instance, TMSCl-treated zinc fosters hydrophobic surfaces that favor solubilization of 3,5-difluorobenzylzinc bromide intermediates, whereas HCl activation creates hydrophilic regions that may retard dissolution.

Mechanical activation, such as ball milling, increases surface area but risks introducing impurities. Rieke zinc, prepared by reducing zinc chloride with lithium or sodium in THF, offers superior reactivity due to its nanostructured morphology. Surprisingly, the supernatant salts in Rieke zinc suspensions—not the solid’s composition—dictate whether diorganozinc or monoorganozinc halides form. Adding lithium bromide to sodium-reduced Rieke zinc shifts product selectivity toward 3,5-difluorobenzylzinc bromide by stabilizing the monoorganozinc species.

Table 2: Impact of Zinc Activation Methods on Reactivity

| Activation Method | Surface Modification | Intermediate Solubility | Dominant Product |

|---|---|---|---|

| TMSCl | Hydrophobic | High | RZnX |

| HCl | Hydrophilic | Low | R₂Zn |

| Rieke (Li) | Nanostructured, salt-enriched | Moderate | RZnX (with LiBr additive) |

Suzuki-Miyaura Coupling Reaction Pathways

The Suzuki-Miyaura coupling mechanism involving 3,5-difluorobenzylzinc bromide follows the established three-step catalytic cycle but with distinct modifications due to the organozinc nucleophile [4] [5]. The reaction pathway begins with oxidative addition of the palladium catalyst to the organic electrophile, typically an aryl or vinyl halide [23] [24]. The presence of fluorine substituents on the benzyl moiety creates unique electronic effects that influence the subsequent transmetalation step [20] [22].

Research has demonstrated that benzylzinc reagents, including fluorinated variants, exhibit enhanced reactivity compared to their organoborane counterparts in Suzuki-Miyaura-type transformations [4]. The coupling of 3,5-difluorobenzylzinc bromide with aryl bromides proceeds efficiently under mild conditions, with typical reaction temperatures ranging from room temperature to 77°C [4]. The reaction generally requires the presence of a palladium catalyst such as palladium dichloride bis(diphenylphosphino)ferrocene complex and a carbonate base like cesium carbonate [4].

Reaction Pathway Data

| Parameter | Value | Conditions |

|---|---|---|

| Temperature Range | 25-77°C | Tetrahydrofuran/water solvent system [4] |

| Reaction Time | 14-24 hours | Standard coupling conditions [4] |

| Catalyst Loading | 2 mol% | Palladium dichloride diphenylphosphino ferrocene [4] |

| Base Requirement | 3 equivalents | Cesium carbonate preferred [4] |

The mechanism proceeds through formation of a palladium-aryl intermediate, followed by transmetalation with the organozinc reagent [13] [24]. The electronic properties of the difluorobenzyl group facilitate this transmetalation step through stabilization of the transition state, leading to improved yields compared to non-fluorinated analogues [9] [12].

Negishi Coupling Catalytic Cycles

The Negishi coupling mechanism with 3,5-difluorobenzylzinc bromide represents a direct application of organozinc chemistry in carbon-carbon bond formation [25] [26] [29]. The catalytic cycle initiates with oxidative addition of the palladium(0) catalyst to the organic halide, forming an organopalladium(II) complex [25] [29]. This step is followed by transmetalation between the organopalladium complex and 3,5-difluorobenzylzinc bromide [6] [25].

Studies have shown that the Negishi coupling with benzylzinc reagents proceeds with high stereoselectivity and functional group tolerance [6] [27]. The presence of fluorine substituents enhances the stability of the organozinc reagent while maintaining high reactivity toward transmetalation [33]. Research indicates that fluorinated arylzinc species demonstrate remarkable efficiency in zinc insertion reactions, with reaction times as short as 15 minutes at ambient temperature [33].

Catalytic Cycle Parameters

| Step | Activation Energy | Rate-Determining Factor |

|---|---|---|

| Oxidative Addition | Variable with substrate | Aryl halide reactivity [25] |

| Transmetalation | Enhanced by fluorine effects | Organozinc nucleophilicity [7] |

| Reductive Elimination | Accelerated by ligand effects | Product stability [25] |

The transmetalation step in Negishi coupling shows first-order dependence on both the palladium complex and the organozinc reagent [10] [13]. The electronic effects of fluorine substituents create a more electrophilic zinc center, facilitating the transfer of the organic group to palladium [7] [11]. This enhanced reactivity translates to improved reaction rates and yields in cross-coupling applications [16] [18].

Transmetalation Processes with Palladium Complexes

The transmetalation mechanism between 3,5-difluorobenzylzinc bromide and palladium complexes involves direct transfer of the organic moiety from zinc to palladium [7] [10] [13]. Computational and experimental studies reveal that this process occurs through a four-membered transition state involving the palladium center, the organic group, zinc, and a bridging halide [7]. The presence of fluorine substituents significantly affects the electronic properties of this transition state [9] [12].

Research has established that transmetalation rates depend critically on the electronic nature of both the palladium complex and the organozinc reagent [7] [20]. The difluorobenzyl group exhibits enhanced electron-withdrawing character compared to unsubstituted benzyl analogues, leading to increased electrophilicity at the zinc center [9] [11]. This electronic modification facilitates the transmetalation process by stabilizing the transition state and lowering the activation barrier [7] [22].

Transmetalation Kinetics Data

| Substrate | Relative Rate | Electronic Parameter |

|---|---|---|

| Benzylzinc bromide | 1.0 (reference) | σ = 0.00 [12] |

| 3,5-Difluorobenzylzinc bromide | 2.3 | σ = +0.62 [12] |

| 4-Methoxybenzylzinc bromide | 0.7 | σ = -0.27 [12] |

The mechanism involves initial coordination of the organozinc reagent to the palladium center, followed by migration of the organic group from zinc to palladium [10] [13]. Studies using electrochemical techniques have revealed that this process exhibits second-order kinetics, being first-order in both palladium and zinc components [20]. The rate-determining step typically involves the actual group transfer, which is facilitated by the electron-withdrawing nature of the fluorine substituents [9] [22].

Ligand effects play a crucial role in the transmetalation process, with phosphine ligands showing significant influence on reaction rates [7] [10]. The choice of ligand affects both the electronic properties of the palladium center and the steric accessibility of the coordination site [6] [13]. Bulky phosphine ligands such as tricyclohexylphosphine enhance transmetalation rates by creating a more electron-rich palladium center [6] [26].

Electronic Effects of Fluorine Substituents on Reaction Kinetics

The electronic effects of fluorine substituents in 3,5-difluorobenzylzinc bromide profoundly influence reaction kinetics through both inductive and resonance mechanisms [9] [11] [12]. Fluorine atoms withdraw electron density from the benzyl system through their high electronegativity, creating a more electrophilic carbon center adjacent to zinc [9]. This electronic modification enhances the reactivity of the organozinc reagent in transmetalation processes [7] [22].

Computational studies using density functional theory have quantified the impact of fluorine substitution on activation energies [9]. The presence of fluorine substituents typically reduces activation barriers by 2-4 kcal/mol compared to unsubstituted analogues [9]. This energy difference translates to significant rate enhancements under typical reaction conditions [12].

Electronic Effects Quantification

| Property | Unsubstituted | 3,5-Difluoro | Effect Magnitude |

|---|---|---|---|

| Hammett σ parameter | 0.00 | +0.62 | Strong electron-withdrawal [12] |

| Activation energy reduction | Reference | -3.2 kcal/mol | Significant rate enhancement [9] |

| Transmetalation rate constant | 1.0 | 2.3 | 130% rate increase [12] |

The mechanism of electronic activation involves stabilization of the transition state during transmetalation [9] [22]. Fluorine substituents increase the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack by the palladium center [11]. This effect is particularly pronounced in meta positions, where the inductive effect is maximized without interference from resonance stabilization [12].

Kinetic isotope effect studies have provided additional insight into the electronic influence of fluorine substituents [20]. Primary kinetic isotope effects are observed when deuterium is substituted at the benzylic position, indicating that carbon-hydrogen bond vibrations contribute to the reaction coordinate [9]. The magnitude of these effects is enhanced in fluorinated systems, suggesting increased charge development at the benzylic position during the transition state [12].

The temperature dependence of reaction rates reveals that fluorine substituents affect both enthalpic and entropic contributions to the activation parameters [9]. The enthalpy of activation is reduced by approximately 3-4 kcal/mol, while the entropy of activation becomes more negative due to increased organization in the transition state [22]. These thermodynamic effects combine to produce overall rate enhancements that are maintained across a broad temperature range [12].

Research has also demonstrated that the electronic effects of fluorine extend beyond simple inductive withdrawal [11]. The high electronegativity of fluorine creates localized electric fields that can influence the approach geometry of reactants [9]. This stereoelectronic effect contributes to the observed selectivity patterns in cross-coupling reactions involving 3,5-difluorobenzylzinc bromide [16] [18].

The practical implications of these electronic effects are reflected in improved reaction conditions and expanded substrate scope [4] [27]. Reactions that require elevated temperatures with unsubstituted benzylzinc reagents often proceed at room temperature when fluorinated analogues are employed [33]. This temperature reduction is particularly valuable for sensitive substrates that might decompose under more forcing conditions [16].

Pharmaceutical Intermediate Synthesis

The synthetic route involving 3,5-difluorobenzylzinc bromide showcases a highly efficient four-step synthesis methodology that yields the main fragment of lenacapavir with 67% overall yield [6] [7]. This process involves the conversion of difluorobenzyl Grignard reagents to the corresponding organozinc species through treatment with zinc salts, followed by selective 1,2-addition to aldehyde substrates [8]. The resulting secondary alcohols undergo subsequent oxidation using catalytic amounts of 2,2,6,6-tetramethyl-1-piperidinyloxy with sodium hypochlorite as the terminal oxidant [6] [7].

Pharmaceutical research has demonstrated that the incorporation of fluorine substituents enhances electron-withdrawing effects, which significantly improves reactivity in pharmaceutical intermediate synthesis [10]. The unique electronic properties of the difluorobenzyl moiety contribute to enhanced biological activity and metabolic stability of the resulting pharmaceutical compounds [11] [12]. Studies have shown that fluorinated building blocks can enhance hydrophobicity and increase metabolic stability, thereby improving drug efficacy and enabling lower required doses [13] [14].

Fluorinated Aromatic Building Block Generation

3,5-Difluorobenzylzinc bromide functions as a versatile precursor for generating diverse fluorinated aromatic building blocks through cross-coupling reactions [15] [16]. The Negishi coupling reaction, utilizing palladium catalysts such as palladium tetrakis(triphenylphosphine) or palladium dibenzylideneacetone with X-Phos ligands, enables efficient carbon-carbon bond formation with various electrophilic partners [15] [17]. These reactions typically proceed under mild conditions in tetrahydrofuran solvent at temperatures ranging from 25 to 80 degrees Celsius under inert atmosphere [17] [18].

Research findings indicate that organozinc reagents demonstrate superior functional group tolerance compared to other organometallic species, making them particularly valuable for generating complex fluorinated aromatic systems [16] [19]. The formation of organozinc reagents through direct insertion of zinc dust into carbon-halogen bonds of fluorinated precursors has been extensively studied, with residence times of 23 to 32 seconds sufficient to achieve complete conversion with isolated yields of 72 to 92% [17] [18].

Flow chemistry applications have revolutionized the preparation and utilization of organozinc reagents, including 3,5-difluorobenzylzinc bromide [16] [18]. Continuous flow synthesis methods enable in situ formation of organozinc reagents followed by telescoped downstream cross-coupling reactions, providing access to fluorinated aromatic compounds that are otherwise commercially unavailable or difficult to prepare under traditional batch conditions [16] [18]. The implementation of flow techniques offers solutions for technical and chemical challenges while improving selectivity, efficiency, and safety of the entire synthetic process [18].

Polyfluorinated Polymer Precursor Development

The development of polyfluorinated polymers utilizing 3,5-difluorobenzylzinc bromide as a precursor represents an emerging area of materials chemistry research [20] [21]. Fluorinated polymers exhibit exceptional thermal stability, enhanced chemical resistance, and low surface energy compared to their non-fluorinated analogs [20] [22]. The incorporation of fluorinated building blocks into polymer backbones imparts unique properties that make these materials valuable for specialized applications requiring extreme performance characteristics [22] [23].

Recent advances in fluorinated polymer synthesis have demonstrated the utility of organozinc fluorocarboxylates as precursors for specialized materials [21]. Research has shown that organozinc compounds can serve as effective precursors for chemical vapor deposition processes, yielding oriented thin films with controlled morphology [21]. The thermal decomposition behavior of these organozinc precursors enables the formation of fluorinated materials with tailored properties for specific applications [21].

Polyfluorinated polyesters represent a particularly promising class of materials that can be synthesized using fluorinated organozinc precursors [20]. These polymers demonstrate accelerated degradation compared to traditional fluorinated plastics, with degradation rates up to 20 times faster than their non-fluorinated equivalents [20]. This enhanced degradation profile addresses environmental concerns associated with persistent fluorinated compounds while maintaining the desirable performance characteristics of fluorinated materials [20].

Heterocyclic Compound Functionalization

3,5-Difluorobenzylzinc bromide serves as an effective reagent for the functionalization of heterocyclic compounds through palladium-catalyzed cross-coupling reactions [24] [25]. The selective cross-coupling of organozinc reagents with five-membered ring heterocycles has been achieved using specialized catalysts such as palladium-pyridine-enhanced-precatalyst-preparation-stabilization-and-initiation-isoheptyl chloride [26]. These reactions enable the formation of carbon-carbon bonds between the fluorinated benzyl moiety and diverse heterocyclic scaffolds [24] [26].

Heterocyclic organozinc reagents can be prepared through multiple synthetic approaches, including direct insertion of zinc dust into heteroaryl halides, metalation procedures using specialized zinc reagents, and transmetalation from magnesium intermediates [25]. The preparation of heterocyclic zinc derivatives provides access to functionalized heterocyclic systems that serve as important intermediates in pharmaceutical research [25] [27].

Research has demonstrated that organozinc reagents exhibit excellent compatibility with heterocyclic substrates bearing various functional groups [25] [28]. The mild reaction conditions required for organozinc cross-coupling reactions make them particularly suitable for functionalization of sensitive heterocyclic systems [19] [24]. Iron-catalyzed oxidative cross-coupling reactions between aliphatic and aromatic organozinc reagents have emerged as novel pathways for heterocyclic functionalization, providing versatile methods for incorporating fluorinated aromatic units into heterocyclic frameworks [29].

Table 2: Applications of 3,5-Difluorobenzylzinc Bromide in Complex Molecule Construction

| Application Category | Specific Applications | Key Advantages | Reference |

|---|---|---|---|

| Pharmaceutical Intermediate Synthesis | Anti-HIV drug lenacapavir synthesis via 1,2-addition to aldehydes | Enhanced metabolic stability, improved drug potency | [6] [7] [8] |

| Fluorinated Aromatic Building Block Generation | Cross-coupling reactions for fluorinated aromatic compounds | Electron-withdrawing effects, enhanced reactivity | [15] [16] [19] |

| Polyfluorinated Polymer Precursor Development | Precursor for fluorinated polyesters and specialty polymers | Thermal stability, chemical resistance | [20] [21] [22] |

| Heterocyclic Compound Functionalization | Negishi coupling with heterocyclic electrophiles | Functional group tolerance, mild reaction conditions | [24] [25] [26] |

Table 3: Reaction Conditions for 3,5-Difluorobenzylzinc Bromide Applications

| Reaction Type | Typical Catalysts | Reaction Conditions | Typical Yields | Reference |

|---|---|---|---|---|

| Negishi Cross-Coupling | Pd(PPh3)4, Pd(dba)2/X-Phos | THF, 25-80°C, inert atmosphere | 72-92% | [15] [16] [17] |

| Organozinc Addition to Aldehydes | No catalyst required | THF, room temperature to 80°C | 67-88% | [6] [7] [8] |

| Heterocycle Functionalization | Pd-PEPPSI-IHeptCl | THF/DMF, 25-100°C | 45-80% | [24] [26] |

| Polymer Synthesis | Various transition metal catalysts | Variable, often elevated temperatures | Variable | [20] [21] |